Product packaging for N-Methyl-1-(thiazol-4-yl)methanamine(Cat. No.:CAS No. 120739-94-8)

N-Methyl-1-(thiazol-4-yl)methanamine

Cat. No.: B055838
CAS No.: 120739-94-8
M. Wt: 128.2 g/mol
InChI Key: AIUGQZIAOAZYCW-UHFFFAOYSA-N
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Description

N-Methyl-1-(thiazol-4-yl)methanamine is a versatile and high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a thiazole heterocycle, a privileged scaffold in pharmaceuticals known for its diverse biological activities, linked to a methylamine moiety. Its primary research value lies in its application as a key synthon for the synthesis of more complex molecules, particularly in the development of potential enzyme inhibitors, receptor modulators, and novel chemical probes. The thiazole ring is a common motif in compounds with anticancer, antimicrobial, and anti-inflammatory properties, making this amine a crucial intermediate for constructing targeted libraries for high-throughput screening. Researchers utilize this compound to introduce the metabolically stable thiazole core into lead compounds, thereby exploring structure-activity relationships (SAR) and optimizing pharmacokinetic properties. It is supplied with detailed analytical characterization data (including NMR and LC-MS) to ensure batch-to-batch consistency and support rigorous experimental reproducibility. This product is intended for use in controlled laboratory settings by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2S B055838 N-Methyl-1-(thiazol-4-yl)methanamine CAS No. 120739-94-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(1,3-thiazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-6-2-5-3-8-4-7-5/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUGQZIAOAZYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CSC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625701
Record name N-Methyl-1-(1,3-thiazol-4-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120739-94-8
Record name N-Methyl-1-(1,3-thiazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl(1,3-thiazol-4-ylmethyl)amine
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Synthetic Methodologies and Strategies for N Methyl 1 Thiazol 4 Yl Methanamine

Direct Synthetic Approaches

Direct synthetic approaches focus on the derivatization of a pre-formed thiazole (B1198619) ring system to introduce the desired N-methylmethanamine functionality at the 4-position. These methods are often favored for their straightforward nature and utilization of readily available starting materials.

Methylation Reactions of Amine Precursors

One of the most direct methods for the synthesis of N-Methyl-1-(thiazol-4-yl)methanamine is the methylation of the primary amine precursor, 1-(thiazol-4-yl)methanamine. The Eschweiler-Clarke reaction is a classical and effective method for this transformation. google.comresearchgate.net This reaction utilizes formic acid and formaldehyde (B43269) to achieve exhaustive methylation of a primary amine to its corresponding tertiary amine, or in this case, the N,N-dimethyl derivative if not controlled. For the synthesis of the secondary amine, careful control of stoichiometry is crucial.

The reaction proceeds through the formation of an imine intermediate between the primary amine and formaldehyde. Formic acid then acts as a hydride donor, reducing the imine to the methylated amine. researchgate.net A key advantage of the Eschweiler-Clarke reaction is that it avoids the formation of quaternary ammonium (B1175870) salts, which can be a significant side reaction when using other methylating agents like methyl iodide. researchgate.net

Table 1: Key Features of the Eschweiler-Clarke Methylation

FeatureDescription
Reagents Formic acid, Formaldehyde
Substrate 1-(thiazol-4-yl)methanamine
Product This compound
Advantages Avoids over-methylation to quaternary salts, uses inexpensive reagents.
Considerations Requires careful control of reaction conditions to favor mono-methylation.

Reductive Amination Pathways (e.g., from 1,3-thiazole-4-carbaldehyde)

Reductive amination represents a versatile and widely employed strategy for the formation of C-N bonds. In the context of synthesizing this compound, this pathway involves the reaction of 1,3-thiazole-4-carbaldehyde with methylamine (B109427) in the presence of a suitable reducing agent.

The initial step of this reaction is the formation of an imine or iminium ion intermediate from the aldehyde and methylamine. This intermediate is then reduced in situ to yield the desired secondary amine. A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaCNBH₃) being common choices. nih.govnih.gov Sodium cyanoborohydride is particularly effective as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde.

The synthesis of the precursor, 1,3-thiazole-4-carbaldehyde, can be achieved through several methods, including the oxidation of 4-methylthiazole (B1212942) or the reduction of thiazole-4-carboxylic acid derivatives. nih.gov

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentCharacteristics
Sodium Borohydride (NaBH₄) A versatile and relatively inexpensive reducing agent.
Sodium Cyanoborohydride (NaCNBH₃) Milder and more selective for iminium ions over carbonyls.
Sodium Triacetoxyborohydride (STAB) A mild and effective reagent, often used for challenging reductive aminations. nih.gov

Condensation Reactions with Thiazole Derivatives

Condensation reactions provide another avenue for the synthesis of this compound. This approach typically involves the reaction of a thiazole derivative bearing a suitable leaving group at the 4-position with methylamine. For instance, 4-(chloromethyl)thiazole can be reacted with methylamine to afford the target compound through a nucleophilic substitution reaction.

The synthesis of 4-(chloromethyl)thiazole can be accomplished through the Hantzsch thiazole synthesis by reacting 1,3-dichloroacetone (B141476) with a suitable thioamide. asianpubs.org Subsequent reaction with an excess of methylamine in a suitable solvent would lead to the displacement of the chloride and the formation of this compound.

Advanced and Multicomponent Synthesis

Advanced synthetic strategies often involve the construction of the thiazole ring as a key step, allowing for the introduction of the desired functionality in a more convergent manner. These methods can offer greater flexibility in accessing a wider range of derivatives.

Thiazole Ring Formation Protocols (e.g., Hantzsch Cyclization)

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives. researchgate.netnih.gov This method involves the condensation of an α-haloketone with a thioamide. To synthesize a precursor for this compound, one could envision using an α-haloketone that already contains a protected or masked aminomethyl group.

For example, the reaction of a thioamide with a suitably protected 3-halo-1-aminopropan-2-one derivative could lead to a 4-(aminomethyl)thiazole derivative after cyclization and deprotection. Subsequent methylation, as described in section 2.1.1, would yield the final product. The choice of protecting group for the amine is critical to ensure compatibility with the reaction conditions of the Hantzsch synthesis.

Table 3: Components of the Hantzsch Thiazole Synthesis

ComponentRoleExample
α-Haloketone Provides the C4 and C5 atoms of the thiazole ring.1,3-Dichloroacetone asianpubs.org
Thioamide Provides the S, N, and C2 atoms of the thiazole ring.Thioformamide

Cross-Coupling Strategies for Thiazole Functionalization

Modern cross-coupling reactions offer powerful tools for the C-C and C-N bond formation, and they can be applied to the functionalization of pre-formed thiazole rings. To synthesize this compound, a 4-halothiazole could serve as a suitable starting material for various cross-coupling reactions.

One potential strategy involves a Suzuki-Miyaura cross-coupling reaction. This would entail the coupling of a 4-halothiazole with an aminomethylboronic acid derivative or its equivalent. nih.gov Palladium catalysts are typically employed for this transformation.

Alternatively, a Sonogashira coupling could be utilized. wikipedia.org This would involve the reaction of a 4-halothiazole with a protected propargylamine, followed by the reduction of the resulting alkyne to the corresponding saturated amine and subsequent N-methylation. This multi-step sequence allows for the introduction of the aminomethyl side chain.

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, could also be envisioned for the direct coupling of a 4-halothiazole with methylamine, although the direct amination of heteroaryl halides can sometimes be challenging. semanticscholar.org

Table 4: Potential Cross-Coupling Strategies for Thiazole Functionalization

Cross-Coupling ReactionKey ReactantsCatalyst System (Typical)
Suzuki-Miyaura 4-Halothiazole, Aminomethylboronic acid derivativePalladium catalyst, Base
Sonogashira 4-Halothiazole, Protected propargylaminePalladium catalyst, Copper co-catalyst, Base
Buchwald-Hartwig Amination 4-Halothiazole, MethylaminePalladium catalyst, Ligand, Base

Cyclization of Thioamide Intermediates

The formation of the thiazole ring is a fundamental step in the synthesis of this compound. Among the most robust and widely employed methods for constructing the thiazole scaffold is the cyclization of thioamide intermediates. This approach, rooted in the principles of the classic Hantzsch thiazole synthesis, involves the condensation reaction between a thioamide and an α-halocarbonyl compound. acs.orgnih.gov

The general mechanism involves the nucleophilic sulfur atom of the thioamide attacking the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. Various modifications and alternative reagents have been developed to improve yields, expand substrate scope, and create more environmentally benign processes. researchgate.net For instance, a catalyst-free intramolecular cyclization of N-allylbenzothioamide has been reported as a method to access 2,5-disubstituted thiazoles. researchgate.net Another variation involves the cyclocondensation of thioamides with alkynyl(aryl)iodonium reagents, offering a different pathway to the thiazole core. wikipedia.org

To synthesize the specific thiazol-4-yl skeleton of this compound, this strategy would require a thioamide (such as thioformamide) and a suitably substituted 3-halo-2-oxopropanal or a related three-carbon electrophile. The reaction assembles the core heterocyclic structure, which can then be further functionalized to yield the target compound.

Table 1: Overview of Thioamide-Based Thiazole Synthesis Methods

MethodKey ReactantsGeneral DescriptionCitation(s)
Hantzsch Synthesis Thioamide + α-HaloketoneA classic condensation reaction forming the thiazole ring through nucleophilic attack, cyclization, and dehydration. acs.org, nih.gov
Iodonium Reagent Cyclocondensation Thioamide + Alkynyl(aryl)iodonium ReagentA method involving hypervalent iodine chemistry to facilitate the cyclization and formation of the thiazole ring. wikipedia.org
Intramolecular Cyclization N-allylbenzothioamideA catalyst-free approach where a pre-functionalized thioamide undergoes intramolecular cyclization to form the heterocyclic product. researchgate.net

Stereoselective Synthesis of Chiral this compound Derivatives

Achieving stereochemical control is paramount when synthesizing chiral molecules for pharmaceutical or biological applications. The synthesis of enantiomerically pure derivatives of this compound, where the carbon atom bearing the amino group is a stereocenter, requires specialized asymmetric strategies. While specific protocols for this exact molecule are not extensively detailed in the literature, several well-established methodologies for the asymmetric synthesis of chiral amines can be applied. francis-press.com

One prominent strategy is the asymmetric reduction of a prochiral ketimine . This approach would involve synthesizing a thiazol-4-yl ketone precursor, converting it into the corresponding N-methyl ketimine, and then reducing the C=N double bond using a chiral catalyst or reagent. acs.org A variety of catalytic systems are available for this transformation, including those based on chiral phosphoric acids, which act as Brønsted acid catalysts, or transition metal complexes, such as those using manganese, in asymmetric hydrogenation. acs.orgnih.gov The choice of catalyst is critical for achieving high enantioselectivity. nih.gov

Another powerful technique involves the use of chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org In this context, an achiral thiazole-based precursor could be covalently linked to an auxiliary. A subsequent diastereoselective reaction, such as the reduction of an imine or the addition of a methylamino group equivalent, would establish the desired stereocenter. scielo.org.mx Finally, the auxiliary is cleaved to yield the chiral amine product. wikipedia.org Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have proven effective in a range of asymmetric syntheses. researchgate.netscielo.org.mx

Table 2: Comparison of Stereoselective Synthesis Strategies

StrategyPrincipleAdvantagesPotential ChallengesCitation(s)
Asymmetric Reduction of Ketimine Direct reduction of a C=N bond using a chiral catalyst to create a stereocenter.Atom-economical; catalytic nature allows for low loading of the chiral source.Requires synthesis of the ketimine precursor; catalyst screening may be necessary. acs.org, nih.gov, researchgate.net
Chiral Auxiliary A temporary chiral group directs a diastereoselective transformation, after which it is removed.Generally reliable and predictable; high diastereoselectivity can often be achieved.Requires additional steps for attachment and removal of the auxiliary, reducing overall step economy. researchgate.net, wikipedia.org, scielo.org.mx

Process Development and Scalability Considerations in this compound Synthesis

Translating a laboratory-scale synthesis into a large-scale industrial process requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For the synthesis of this compound, several key aspects of process development are crucial for achieving a scalable and robust manufacturing route.

A primary goal is to improve step economy , often by designing "one-pot" or tandem reactions that minimize intermediate workup and isolation steps. For example, modified Hantzsch protocols can be optimized for large-scale production of the thiazole core. nih.gov The selection of reagents and catalysts is also critical. For instance, in coupling reactions used to build more complex thiazole derivatives, replacing catalysts like Pd(OAc)₂ with more efficient pre-catalysts such as Pd-PEPPSI-IPr can lead to higher yields, reduced byproduct formation, and easier purification on a multi-gram scale. nih.gov

Purification is a major bottleneck in large-scale synthesis. Methods that avoid column chromatography, such as crystallization or trituration, are highly desirable. nih.gov Developing a process that yields a crude product of high purity, which can be easily purified by such methods, is a significant achievement in process chemistry. nih.gov Furthermore, the choice of solvents and the management of reaction conditions (e.g., temperature, concentration) are optimized to maximize yield and throughput while ensuring safety and reproducibility. nih.gov

Finally, a scalable process must prioritize the use of less toxic and more environmentally benign reagents. For example, developing synthetic routes that avoid toxic organotin compounds in favor of alternatives like boronic acid derivatives represents a significant process improvement. nih.gov Ensuring the final product meets stringent purity requirements, with minimal residual catalysts or reagents, is essential. nih.gov

Table 3: Key Considerations for Scalable Synthesis

ConsiderationObjectiveExample StrategyCitation(s)
Yield & Throughput Maximize the amount of product produced per batch.Optimize reaction conditions (temperature, solvent, catalyst loading); utilize one-pot procedures. nih.gov
Purification Develop efficient, non-chromatographic purification methods.Design the synthesis to allow for final product purification by crystallization or trituration. nih.gov
Byproduct Formation Minimize the generation of impurities that complicate purification and reduce yield.Select highly selective catalysts and finely tune reaction conditions. nih.gov
Safety & Environment Avoid hazardous reagents and minimize waste.Replace toxic compounds (e.g., organotins) with safer alternatives (e.g., boronic acids). nih.gov
Cost-Effectiveness Reduce the overall cost of raw materials and processing.Use inexpensive starting materials; improve step-economy to reduce the number of operations. nih.gov

Chemical Reactivity and Mechanistic Investigations of N Methyl 1 Thiazol 4 Yl Methanamine

Reaction Pathways

The reactivity of N-Methyl-1-(thiazol-4-yl)methanamine is dictated by the nucleophilic nature of the secondary amine and the electronic properties of the thiazole (B1198619) ring.

The secondary amine group (-NHCH₃) is the primary site for nucleophilic reactions. The lone pair of electrons on the nitrogen atom allows it to react with a variety of electrophiles.

Nucleophilic Reactivity:

Acylation: The amine can react with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. For example, the reaction with acetyl chloride would yield N-acetyl-N-methyl-1-(thiazol-4-yl)methanamine.

Alkylation: Reaction with alkyl halides can lead to the formation of a tertiary amine. For instance, treatment with methyl iodide would produce the corresponding N,N-dimethyl-1-(thiazol-4-yl)methanamine.

Reaction with Carbonyls: The secondary amine can undergo nucleophilic addition to aldehydes and ketones to form an unstable carbinolamine, which can then dehydrate to form an enamine if an α-hydrogen is present on the carbonyl compound, or an iminium ion.

Electrophilic Reactivity: The thiazole ring itself is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the exact position of substitution would be influenced by the directing effects of the substituents and the reaction conditions. The nitrogen atom in the thiazole ring can also act as a nucleophile, particularly in reactions leading to quaternization.

While specific studies on this compound are lacking, a study on the nucleophilicity of a different substituted thiazole amine, 4-(pyren-1-yl)thiazol-2-amine, was conducted to rank its reactivity on a general nucleophilicity scale. researchgate.net Such studies provide a framework for predicting the nucleophilic potential of thiazole-containing compounds.

Oxidation: The secondary amine moiety is susceptible to oxidation. The specific products would depend on the oxidizing agent used. Mild oxidation might lead to the formation of hydroxylamines or nitrones. More vigorous oxidation could result in cleavage of the C-N bond. The thiazole ring is generally stable to oxidation, but strong oxidizing agents can lead to ring opening or the formation of sulfur oxides. Research on the oxidation of methylamines, in general, indicates a complex process involving various radical intermediates. dtu.dk Studies on the oxidative N-demethylation of N-methylanilines by iron(IV)-oxo complexes suggest that the mechanism can proceed via electron transfer. researchgate.net

Reduction: The functional groups in this compound are generally in a reduced state. The thiazole ring can be reduced under specific catalytic hydrogenation conditions, which may lead to the saturation of the ring to form a thiazolidine derivative or cleavage of the ring. The secondary amine is not typically reducible. General methods for the reduction of amides to amines are well-established, such as the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). doubtnut.com A versatile method for the synthesis of monomethylamines involves the reduction of N-substituted carbonylimidazoles with a NaBH₄/I₂ system. nih.gov

Reaction Kinetics and Thermodynamics Studies

There is no specific information available in the searched literature regarding the reaction kinetics or thermodynamics of this compound. To determine these parameters, experimental studies would be required. Such studies would involve monitoring the rate of reaction under various conditions (e.g., temperature, concentration, solvent) to determine rate constants, activation energies, and other kinetic parameters. Thermodynamic data, such as enthalpy and entropy of reaction, would require calorimetric measurements or computational modeling.

A kinetic study on the reaction of 4-(pyren-1-yl)thiazol-2-amine with an electrophile (4,6-dinitrobenzofuroxan) was performed to determine its nucleophilicity parameter, demonstrating a methodology that could be applied to the title compound. researchgate.net

Catalysis in this compound Chemistry

While no studies specifically report on catalysis involving this compound, its secondary amine functionality suggests it could be involved in various catalytic processes. For instance, it could potentially act as an organocatalyst in reactions where a secondary amine is required, such as in enamine catalysis.

Furthermore, reactions involving the modification of this compound could be subject to catalysis. For example, N-alkylation or N-acylation reactions could be accelerated by the use of base catalysts. Catalytic hydrogenation would be necessary for the reduction of the thiazole ring.

Mechanistic Elucidation of Chemical Processes

No specific mechanistic studies for reactions involving this compound have been found in the reviewed literature. Elucidation of reaction mechanisms would necessitate detailed experimental investigations, including:

Kinetic studies to determine the rate law and the effect of reaction parameters.

Spectroscopic identification of intermediates to trace the reaction pathway.

Isotope labeling studies to track the movement of atoms throughout the reaction.

Computational modeling to simulate reaction pathways and transition states.

General mechanistic principles for the reactions of secondary amines and thiazoles would apply, but specific investigations are needed to understand the nuanced behavior of this particular molecule.

Computational Chemistry and Theoretical Studies of N Methyl 1 Thiazol 4 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. epu.edu.iqresearchgate.net Studies on related thiazole (B1198619) derivatives often employ the B3LYP functional with a 6-311G(d,p) or 6-311++G(d,p) basis set to achieve a balance between accuracy and computational cost. epu.edu.iqresearchgate.netresearchgate.net For N-Methyl-1-(thiazol-4-yl)methanamine, such calculations would begin by optimizing the molecule's three-dimensional geometry to find its most stable energetic conformation.

The output of these calculations provides a detailed picture of the electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. For this molecule, negative potential would be expected around the nitrogen and sulfur atoms of the thiazole ring, while positive potential would be associated with the amine hydrogen.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's stability and reactivity. irjweb.commaterialsciencejournal.org A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. irjweb.com In this compound, the HOMO is likely distributed across the electron-rich thiazole ring, while the LUMO may be more delocalized. DFT calculations can precisely determine the energies of these orbitals and derive important quantum chemical descriptors. researchgate.net

Table 1: Key Quantum Chemical Descriptors Derived from HOMO-LUMO Energies
DescriptorFormulaDescription
HOMO-LUMO Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. irjweb.com
Ionization Potential (I)-EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (A)-ELUMOThe energy released when an electron is added to the molecule.
Absolute Electronegativity (χ)(I + A) / 2Measures the ability of the molecule to attract electrons.
Absolute Hardness (η)(I - A) / 2Measures the resistance to change in electron distribution.
Global Softness (S)1 / (2η)The reciprocal of hardness, indicating polarizability.
Electrophilicity Index (ω)χ2 / (2η)Measures the propensity of the molecule to accept electrons.

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can be used to confirm the structure of a synthesized compound. researchgate.net DFT methods can compute the vibrational frequencies corresponding to infrared (IR) spectra and the chemical shifts for Nuclear Magnetic Resonance (NMR) spectra. epu.edu.iqresearchgate.net

For this compound, theoretical IR spectroscopy would predict characteristic vibrational modes. These predictions help in assigning experimental peaks to specific functional groups. Similarly, theoretical calculations of ¹H and ¹³C NMR chemical shifts provide valuable data for structural elucidation by correlating calculated values with experimental observations. researchgate.net

Table 2: Predicted IR Vibrational Modes for this compound
Functional GroupVibrational ModeTypical Wavenumber Range (cm-1)
N-H (Amine)Stretching3300 - 3500
C-H (Aromatic/Thiazole)Stretching3000 - 3100
C-H (Aliphatic/Methyl/Methylene)Stretching2850 - 3000
C=N (Thiazole Ring)Stretching1630 - 1680
C=C (Thiazole Ring)Stretching1500 - 1600
C-NStretching1000 - 1250
C-SStretching600 - 800

Collision Cross Section (CCS) is a physicochemical property that reflects the size and shape of an ion in the gas phase. It is an increasingly important parameter for compound identification in ion mobility-mass spectrometry (IM-MS). nih.govnih.gov While CCS can be measured experimentally, computational methods, particularly machine learning algorithms like Support Vector Regression (SVR), can predict CCS values with high accuracy. shen-lab.orggithub.io

These prediction models use a set of calculated molecular descriptors as input. researchgate.net For this compound, a predicted CCS value could be generated by first calculating relevant descriptors and then using a pre-trained model. shen-lab.org This provides an additional parameter to increase confidence in its identification in complex mixtures. nih.gov The median relative error of such predictions is often below 5%. github.ioresearchgate.net

Table 3: Common Molecular Descriptors Used for CCS Prediction
Descriptor CategoryExample Descriptors
TopologicalMolecular Weight (MW), Wiener Index, Balaban Index
PhysicochemicalLogP (octanol-water partition coefficient), Molar Refractivity (MR)
GeometricalMolecular Surface Area, Molecular Volume
ElectronicDipole Moment, Polarizability

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. These simulations provide a dynamic view of molecular behavior, which is not captured by static quantum chemical calculations. ajchem-a.com An MD simulation for this compound could be used to study its conformational flexibility, solvation properties in different media, or its interaction with a biological target like a protein binding site.

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability over time and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. ajchem-a.com Such simulations are computationally intensive but offer invaluable insights into the dynamic nature of the molecule at the atomic level.

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com By building a mathematical model, QSAR can predict the activity of new, untested molecules. imist.ma

A QSAR study involving this compound would typically include a series of structurally related thiazole analogues with known biological activities. For each compound, a set of molecular descriptors (topological, electronic, physicochemical) would be calculated. mdpi.com Many of these descriptors, such as HOMO/LUMO energies and dipole moment, can be derived from the DFT calculations described earlier. imist.ma Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to build a predictive model. This model can elucidate which molecular properties are key for the desired activity and guide the design of more potent analogues. imist.manih.gov

Hirshfeld Surface and Intermolecular Interaction Analysis

For various thiazole derivatives that have been subjected to crystallographic and computational analysis, a common pattern of intermolecular interactions emerges. The most significant contributions to the crystal packing are typically from hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H), carbon-hydrogen (C···H), and nitrogen-hydrogen (N···H) contacts. nih.govnih.gov

For instance, in the crystal structure of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, Hirshfeld surface analysis revealed that H···H interactions accounted for 43% of the total surface, with C···H, O···H, and N···H interactions contributing 18%, 17%, and 6% respectively. nih.gov Similarly, an analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one showed that H···H contacts were the most significant contributor to the crystal packing at 37.6%, followed by O···H/H···O (16.8%), S···H/H···S (15.4%), N···H/H···N (13.0%), and C···H/H···C (7.6%) interactions. nih.govresearchgate.net

These studies highlight the importance of hydrogen bonds and van der Waals forces in the supramolecular assembly of thiazole-containing compounds. The presence of nitrogen and sulfur atoms in the thiazole ring, along with various functional groups, creates opportunities for a diverse range of intermolecular interactions that dictate the crystal's architecture and stability.

Table 1: Percentage Contributions of Intermolecular Contacts in Thiazole Derivatives from Hirshfeld Surface Analysis

Intermolecular Contact(Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid nih.gov1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one nih.govresearchgate.net
H···H43%37.6%
C···H / H···C18%7.6%
O···H / H···O17%16.8%
N···H / H···N6%13.0%
S···H / H···SNot Reported15.4%

Theoretical Basis for Biological Activity and Interactions

The thiazole ring is a key structural motif found in a wide array of biologically active compounds, including synthetic drugs and natural products. mdpi.comresearchgate.netresearchgate.net Computational studies, such as molecular docking, play a crucial role in elucidating the theoretical basis for the biological activity of thiazole derivatives by predicting their binding interactions with macromolecular targets.

This compound is known as an intermediate in the synthesis of Ritonavir, a potent antiretroviral drug. researchgate.netmolbase.com This connection suggests that the structural features of this compound are amenable to interactions with biological targets. The thiazole nucleus itself is aromatic, and the delocalized π-electrons, along with the nitrogen and sulfur heteroatoms, can participate in various non-covalent interactions with protein residues, such as hydrogen bonding, and π-π stacking. nih.gov

Molecular docking studies on other thiazole derivatives have demonstrated their potential to bind to the active sites of various enzymes and receptors. For example, new thiazole conjugates have been docked against the Rho family of GTPases, which are implicated in hepatic cancer, showing favorable binding interactions. nih.gov In another study, newly synthesized di- and trithiazole derivatives were subjected to molecular docking against pathogenic proteins, which supported the in-vitro findings of their antimicrobial activity. nih.gov

These computational approaches are essential for modern drug discovery, providing a rational basis for the design of new therapeutic agents. By simulating the interaction between a small molecule, such as a thiazole derivative, and a biological target, researchers can predict binding affinities and modes of interaction. This information can guide the synthesis of more potent and selective compounds. The biological potential of thiazole derivatives has been demonstrated across a wide range of therapeutic areas, including antimicrobial, antifungal, anti-inflammatory, and anticancer applications. researchgate.netresearchgate.netnih.gov

Applications in Advanced Chemical Research of N Methyl 1 Thiazol 4 Yl Methanamine

N-Methyl-1-(thiazol-4-yl)methanamine as a Key Synthetic Intermediate

The inherent reactivity of the thiazole (B1198619) ring and the presence of a methylaminomethyl substituent make this compound a versatile intermediate for the construction of more elaborate molecular architectures.

Precursor for Complex Heterocyclic Systems

The thiazole nucleus is a fundamental component of many biologically active natural products and synthetic compounds. This compound serves as a readily available starting material for the synthesis of a variety of complex heterocyclic systems. For instance, its derivatives can be utilized in cyclization reactions to form fused heterocyclic systems. One notable example is the use of a related compound, N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine hydrochloride, as an intermediate in the synthesis of the antiretroviral drug Ritonavir molbase.com. This underscores the importance of the this compound framework in accessing medicinally relevant complex molecules.

The synthesis of multi-ring systems often involves the reaction of a thiazole derivative with other reagents to build additional heterocyclic rings. For example, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, a derivative of the core structure, can react with various nucleophiles like heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives to yield complex di-, tri-, and tetrathiazole moieties nih.gov. These reactions demonstrate the potential of the N-methyl-thiazole-methanamine scaffold to act as a linchpin in the assembly of intricate molecular structures.

Building Block in Organic Synthesis

Beyond being a precursor, this compound and its analogs are valuable building blocks in various organic transformations. The primary amine functionality can be readily modified or used to connect to other molecular fragments. The thiazole ring itself can participate in a range of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions, allowing for further functionalization.

The versatility of thiazole derivatives in synthesis is well-documented. They are integral to the creation of a wide array of organic compounds, contributing to the development of new synthetic methodologies. The ability to introduce diverse substituents onto the thiazole ring and modify the side chain provides chemists with a powerful tool for generating molecular diversity.

Role in Medicinal Chemistry Research

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The incorporation of the this compound moiety into drug candidates is a strategy employed to modulate their physicochemical and pharmacological properties.

Design and Synthesis of Bioactive Derivatives

The this compound structure serves as a template for the design and synthesis of novel bioactive derivatives. By modifying the substituents on the thiazole ring and the methylamine (B109427) side chain, medicinal chemists can fine-tune the biological activity of the resulting compounds. This approach has led to the discovery of derivatives with a wide range of therapeutic potential.

For example, a series of novel 2-[N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)aminomethyl]-5,8-diacyloxy-1,4-naphthoquinones were synthesized and evaluated for their antitumor activity nih.gov. The variation of the acyl group size at the 5,8-dihydroxyl group of the naphthoquinone moiety led to the identification of a compound with significant antitumor activity in mice nih.gov. This highlights how the core aminomethylthiazole structure can be elaborated to produce potent therapeutic agents.

Ligand Design for Biological Targets (e.g., Receptors, Enzymes)

While specific studies detailing the use of this compound itself as a ligand are not prevalent, the broader class of thiazole-containing compounds has been extensively explored in this context. For instance, N-methyl scans of peptide analogs have been used to develop highly potent and subtype-selective ligands for somatostatin receptors nih.gov. This approach of N-methylation is directly relevant to the subject compound and suggests its potential utility in designing selective receptor ligands.

Modulation of Biological Pathways (e.g., Antimicrobial, Antitumor, Anticonvulsant)

Derivatives of this compound have been investigated for their ability to modulate various biological pathways, leading to potential therapeutic applications in a range of diseases.

Antimicrobial Activity:

The thiazole nucleus is a key component of many antimicrobial agents. Research has shown that derivatives of thiazole can exhibit significant antibacterial and antifungal properties. For instance, various N-alkyl and N-acyl derivatives of 2-(4-thiazolyl)-1H-benzimidazole have been synthesized and screened for their antimicrobial potency nih.gov. Similarly, novel thiazolidinone derivatives incorporating a thiazole moiety have demonstrated good to very good antibacterial activity against a panel of Gram-positive and Gram-negative bacteria mdpi.com. The minimum inhibitory concentrations (MIC) for some of these derivatives were found to be in the low microgram per milliliter range, indicating potent activity mdpi.comnih.gov.

Compound TypeBacterial/Fungal StrainActivity (MIC/MBC in mg/mL)Reference
Benzothiazolylthiazolidin-4-one derivativesS. aureus, L. monocytogenes, P. aeruginosa, E. coli, S. typhimuriumMIC: 0.10–0.75, MBC: 0.12–1.00 nih.gov
(Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivativesGram-positive and Gram-negative bacteriaMIC: 0.004–0.045, MBC: 0.008–1.2 mdpi.com

Antitumor Activity:

The development of novel anticancer agents is a major focus of medicinal chemistry, and thiazole derivatives have shown considerable promise in this area. A study on novel 2-[N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)aminomethyl]-5,8-diacyloxy-1,4-naphthoquinones demonstrated their cytotoxic activity against leukemia cancer cells and antitumor action in mice nih.gov. The most potent compound in this series exhibited a significant increase in the lifespan of tumor-bearing mice nih.gov.

Compound SeriesCancer Cell LineObserved ActivityReference
2-[N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)aminomethyl]-5,8-diacyloxy-1,4-naphthoquinonesL1210 and P388Cytotoxic activity nih.gov
S-180 (in mice)Increased lifespan (T/C % value of 354) nih.gov

Anticonvulsant Activity:

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new and more effective anticonvulsant drugs. Thiazole and thiadiazole derivatives have been identified as promising candidates. Several series of thiazole-bearing 4-thiazolidinones and thiadiazole derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models nih.govmdpi.combiointerfaceresearch.com. Some of these compounds have shown significant protection against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) nih.govmdpi.combiointerfaceresearch.com.

Compound ClassAnticonvulsant Test ModelObserved EffectReference
Thiadiazole derivativesMES and scPTZProtection from seizures nih.gov
Thiazole-bearing 4-thiazolidinonesPentylenetetrazole-induced seizures and MESExcellent anticonvulsant activity mdpi.com
Thiazolidin-4-one substituted thiazolesMES and scPTZVarying degrees of antiepileptic potency biointerfaceresearch.com

Enzyme Inhibition Studies (e.g., COX-2, P-glycoprotein ATPase)

The thiazole scaffold is a recognized pharmacophore in the design of enzyme inhibitors. While direct studies on this compound are not extensively detailed in publicly available research, the broader family of thiazole derivatives has shown significant activity against key enzymes like cyclooxygenase-2 (COX-2) and P-glycoprotein (P-gp).

COX-2 Inhibition: Cyclooxygenase (COX) enzymes are central to the inflammatory process, and selective inhibition of the COX-2 isoform is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. Thiazole derivatives have been synthesized and evaluated as potent and selective COX-2 inhibitors. nih.govtandfonline.com For instance, studies on pyrazolyl-thiazole hybrids have identified compounds with high selectivity for COX-2 over COX-1. tandfonline.comnih.gov The effectiveness of these compounds is often attributed to the specific substitutions on the thiazole ring, which can fit into the active site of the COX-2 enzyme. Research has shown that thymol-thiazole hybrids can exhibit COX-2 inhibitory activity nearly equal to the reference drug celecoxib, with some derivatives demonstrating even higher selectivity indices. tandfonline.com

Inhibitory Activity of Various Thiazole Derivatives Against COX-1 and COX-2
Compound TypeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) for COX-2Reference
Thymol-Thiazole Hybrid (6b)14.030.037379 tandfonline.com
Thymol-Thiazole Hybrid (6d)14.320.042341 tandfonline.com
Thymol-Thiazole Hybrid (6f)14.580.039374 tandfonline.com
Pyrazolyl-Thiazole (16a)Not specifiedNot specified134.6 nih.gov
Pyrazolyl-Thiazole (18f)Not specifiedNot specified42.13 nih.gov
Celecoxib (Reference)14.720.045327 tandfonline.com

P-glycoprotein ATPase Inhibition: P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter that plays a crucial role in multidrug resistance (MDR) in cancer chemotherapy by actively pumping drugs out of cells. nih.gov The function of P-gp is dependent on its ATPase activity. nih.gov Research has focused on developing P-gp inhibitors to overcome MDR. Studies on (S)-valine-derived thiazole oligomers have shown that these molecules can modulate P-gp activity. It was found that linear and cyclic trimers were the most potent inhibitors of human P-gp, suggesting an optimal size and lipophilicity for interaction with the transporter's drug-binding pocket. nih.gov While these studies focus on modulation of P-gp's efflux function, this activity is intrinsically linked to its ATPase cycle, indicating the potential of thiazole scaffolds to interfere with this process. nih.govmdpi.com

Contributions to Agrochemical Research

The thiazole ring is a key structural component in a number of commercially successful agrochemicals. researchgate.net Its derivatives are noted for strong biological activity and the potential for diverse structural modifications, making them attractive for the development of green pesticides with low toxicity. nih.govacs.org

Thiazole derivatives are integral to the creation of a wide range of pesticides, including insecticides, fungicides, and nematicides. researchgate.netnih.gov A close structural analog of the subject compound, N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine, is specifically noted for its use in the formulation of agrochemicals, where it contributes to developing effective and environmentally safer pesticides and herbicides. chemimpex.com The inclusion of the thiazole moiety is a feature of nine currently marketed agrochemicals, such as the insecticides thiamethoxam and clothianidin, and the fungicides thiabendazole and thifluzamide. researchgate.net Ongoing research focuses on synthesizing novel N-pyridylpyrazole derivatives containing a thiazole moiety to develop new insecticides against agricultural pests. researchgate.net

Material Science Applications of Thiazole Scaffolds

The unique electronic properties of the thiazole ring make it a valuable building block in material science, particularly in the field of organic electronics. science.govresearchgate.net Thiazole is considered an electron-accepting heterocycle, a property that is advantageous for creating organic semiconductors. researchgate.net

Thiazole-based materials have been successfully incorporated into a variety of organic electronic devices:

Organic Field-Effect Transistors (OFETs): Thiazole-containing polymers and small molecules serve as the active semiconductor layer in OFETs. science.govresearchgate.net

Organic Solar Cells (OSCs): The electron-deficient nature of thiazolo[5,4-d]thiazole, a fused-ring system, makes it a promising component for creating semiconducting materials used in the photoactive layer of organic solar cells. rsc.orgresearchgate.net

Organic Light-Emitting Diodes (OLEDs): Thiazole derivatives are also utilized in the development of materials for OLEDs. researchgate.net

The rigid, planar structure of fused thiazole systems like thiazolothiazole facilitates efficient intermolecular π–π stacking, which is crucial for charge transport in semiconductor applications. rsc.org Researchers are actively exploring thiazole-based polymers for these advanced applications. cedarville.edu

Corrosion Inhibition Research

Thiazole derivatives have been extensively studied and proven to be effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.gov The efficacy of these compounds stems from their molecular structure, which includes heteroatoms (nitrogen and sulfur) with lone pairs of electrons and a π-electron system in the aromatic ring. researchgate.net

Corrosion Inhibition Efficiency of Various Heterocyclic Compounds
Inhibitor TypeMetalCorrosive MediumInhibition Efficiency (IE%)Reference
Thiadiazole Derivative (a1)Mild Steel0.50 M H₂SO₄Up to 95% (approx.) nih.gov
Thiadiazole DerivativeCarbon Steel1 M HCl>90% at optimal concentration jmaterenvironsci.com
4-methyl-3-phenyl-2(3H)-thiazolethioneCarbon Steel1 M HCl94.7% at 10⁻³ M sci-hub.ru

Derivatives and Analogues of N Methyl 1 Thiazol 4 Yl Methanamine

Structure-Activity Relationship (SAR) Studies of Substituted Analogues

Structure-activity relationship (SAR) studies explore how chemical structure correlates with biological activity. For analogues of N-Methyl-1-(thiazol-4-yl)methanamine, SAR investigations have provided critical insights into the molecular features necessary for their biological effects.

The thiazole (B1198619) ring is a key component of the molecule, and its modification has been a central strategy in SAR studies. Research has shown that the activity of thiazole-containing compounds is highly sensitive to the nature and position of substituents on this ring. nih.gov

Key findings from these studies include:

Substitution Patterns: The biological activity of 2,4-disubstituted thiazole derivatives can be significantly influenced by the electronic properties of the substituents. nih.gov

Introduction of Functional Groups: The presence of electron-withdrawing groups, such as a nitro group (NO2), or electron-donating groups, like a methoxy (B1213986) group (OMe), on a benzene (B151609) ring attached to the thiazole moiety has been found to be beneficial for activity in certain contexts. nih.gov

Ring Position: SAR studies on N-(5-(arylcarbonyl)thiazol-2-yl)amides revealed that increasing the size of substituents at the 5-position of the thiazole ring led to improved potency. researchgate.net

Table 1: SAR of Substitutions on the Thiazole Ring
Modification SiteSubstituent TypeImpact on ActivityReference
Position 5Increased substituent size (H -> Me -> Et -> i-Pr -> CH2Ph -> OPh)Improved potency researchgate.net
Position 2 or 4 (via attached aryl ring)Electron-withdrawing groups (e.g., NO2)Beneficial for activity nih.gov
Position 2 or 4 (via attached aryl ring)Electron-donating groups (e.g., OMe)Beneficial for activity nih.gov

The N-methyl group is another critical site for modification. Alterations to this group can impact the compound's interaction with its biological target, as well as its solubility and metabolic stability. SAR studies have indicated that even minor changes to this part of the molecule can lead to significant changes in biological activity. For instance, in a series of related thiazole compounds, the replacement of an N,N-dimethyl group with a single methyl group was found to be crucial for enhancing antitumor activity. nih.gov This suggests that the steric bulk and hydrogen-bonding capacity of the amine substituent are important determinants of potency.

The introduction of various alkyl and aryl groups onto the thiazole ring has been a fruitful area of investigation for developing potent analogues. nih.govresearchgate.net

Aryl Substitutions: The nature and substitution pattern of an aryl ring attached to the thiazole core are critical for activity. In one study, m,p-dimethyl substitution on a phenyl ring was identified as important for cytotoxic activity. nih.gov The introduction of a 4-tert-butyl group on the thiazole ring was also found to be beneficial for the antagonist activity of certain N-(thiazol-2-yl)-benzamide analogs. semanticscholar.org Furthermore, a series of thiazole-based stilbene (B7821643) analogs featuring a 4-(4-halophenyl)thiazole moiety showed significant cytotoxicity against cancer cell lines. nih.gov

Alkyl Substitutions: While aryl substitutions are more common, alkyl groups also play a role. For example, the presence of a methyl group on the thiazole ring, in combination with other substitutions, has been shown to be essential for the antitumor activity of certain compounds. nih.gov

Table 2: Effect of Alkyl/Aryl Substitutions on the Thiazole Ring
SubstituentPosition on Thiazole RingObserved EffectReference
m,p-dimethylphenylNot specifiedImportant for cytotoxic activity nih.gov
4-tert-butylPosition 4Beneficial for antagonist activity semanticscholar.org
4-halophenylPosition 4High cytotoxicity in stilbene analogs nih.gov
Methyl groupNot specifiedEssential for antitumor activity in some analogs nih.gov

Hybrid Molecules and Conjugates

Hybridization involves combining the this compound scaffold, or a closely related thiazole moiety, with other pharmacologically active structures to create a single molecule with potentially enhanced or novel biological activities.

Researchers have synthesized and evaluated a variety of pyridazinone-thiazole hybrids. nih.gov SAR studies of these hybrid molecules indicated that the biological activity, specifically anticonvulsant properties, was significantly influenced by substituents on the pyridazinone ring. The presence of electron-withdrawing groups such as chlorine (Cl), bromine (Br), or fluorine (F) on the phenyl ring attached to the pyridazinone core resulted in higher seizure protection. nih.govmdpi.com The 4-chlorophenyl substitution, in particular, demonstrated the highest activity in certain test models. nih.govmdpi.com

Another approach involves linking the thiazole core to other heterocyclic rings, such as azoles. Novel thiazole-linked (arylalkyl) azoles have been synthesized and evaluated for their biological properties. SAR analysis of these compounds revealed that analogues incorporating a 1,2,4-triazole (B32235) ring exhibited the highest anticonvulsant activity. nih.gov This suggests a synergistic or additive effect from the combination of the thiazole and triazole pharmacophores.

Amino Acid-Derived Thiazole Peptidomimetics

The conjugation of amino acids to a thiazole core represents a promising strategy for creating peptidomimetics with enhanced biological activity and pharmacokinetic properties. These hybrid molecules can mimic the structure of natural peptides and interact with biological targets with high specificity. nih.gov

Research into amino acid-derived thiazole peptidomimetics has shown that these compounds can be designed to modulate the activity of various enzymes and receptors. For instance, a series of 2-amino-thiazole-4-carboxamides were synthesized as analogues of pretubulysin, a potent antitumor agent. jst.go.jp These compounds incorporated an N-methyl-L-Valyl group, a key structural moiety for antitumor activity, linked to a thiazole core. jst.go.jp While not direct derivatives of this compound, this research underscores the potential of combining amino acid fragments with a thiazole-4-yl-methanamine-like backbone to develop novel therapeutic agents.

The synthesis of such peptidomimetics often involves the coupling of protected amino acids to a thiazole-containing amine or carboxylic acid. nih.gov For example, commercially available ethyl 2-amino-thiazole-4-carboxylate can be transformed into intermediate amides, which are then coupled with various amino acids. jst.go.jp

Table 1: Examples of Amino Acid-Derived Thiazole Structures

Compound Class Key Structural Features Therapeutic Target (Example)
2-Amino-thiazole-4-carboxamides Thiazole ring, amide linkage, amino acid residue Microtubules (Antitumor) jst.go.jp

Urea (B33335) and Thiourea (B124793) Derivatives

The incorporation of urea and thiourea functionalities into thiazole-containing molecules has been a successful strategy for developing a wide range of biologically active compounds. These moieties can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. mdpi.com

A series of novel urea and thiourea derivatives of thiazol-2-ethylamines were synthesized and evaluated for their activity against Trypanosoma brucei rhodesiense, the parasite responsible for African trypanosomiasis. nih.gov The most potent compound identified was a urea analogue, 2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole, with an IC50 value of 9 nM. nih.gov This study highlights the significant impact that modifications to the urea group and substitutions on the thiazole ring can have on biological activity.

The synthesis of these derivatives typically involves the reaction of a thiazole-containing amine with an appropriate isocyanate or isothiocyanate. mdpi.comnih.gov

Table 2: Bioactivity of Selected Thiazolyl-Urea Derivatives

Derivative Type Substitution Pattern Biological Activity (Example) IC50
Urea 2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole Antitrypanosomal nih.gov 9 nM

Oxazole-5-carboxamide (B136671) Derivatives

While direct oxazole-5-carboxamide derivatives of this compound are not extensively documented, the synthesis of related thiazole carboxamides provides a blueprint for their potential development. The carboxamide linkage is a common feature in many bioactive molecules, contributing to their ability to form hydrogen bonds with target proteins. nih.gov

A study on new thiazole carboxamide derivatives as COX inhibitors demonstrated that these compounds could be synthesized by coupling a thiazole carboxylic acid with various amines. nih.gov This synthetic route could be adapted to produce oxazole-5-carboxamide derivatives of this compound by reacting the amine with a suitable oxazole-5-carboxylic acid derivative.

Pharmacophore Development and Optimization Studies

Pharmacophore modeling is a crucial tool in modern drug discovery, enabling the identification of the essential structural features required for biological activity. For thiazole-based compounds, pharmacophore models often highlight the importance of the thiazole ring as a central scaffold, with specific hydrogen bond donors, acceptors, and hydrophobic features arranged in a defined spatial orientation. acs.org

Optimization studies on thiazole derivatives often involve systematic modifications of the substituents on the thiazole ring and the functional groups attached to it. For example, in the development of thiazolyl-urea derivatives as antitrypanosomal agents, modifications of the aromatic ring at the 4-position of the thiazole and the substituent on the urea nitrogen were explored to enhance potency and selectivity. nih.gov

Design of Multi-Targeting Agents

The development of multi-targeting agents, which can modulate the activity of multiple biological targets simultaneously, is an emerging paradigm in drug discovery, particularly for complex diseases like cancer. nih.govrsc.org The thiazole scaffold, with its versatile chemistry and ability to be readily functionalized, is an attractive platform for the design of such agents. nih.govrsc.orgacs.org

A novel series of thiazole-based derivatives were designed and synthesized as multi-targeted inhibitors with antiproliferative, antioxidant, and antibacterial properties. nih.gov These compounds were developed to act as dual EGFR/VEGFR-2 inhibitors, key targets in cancer therapy. nih.gov Another study focused on the synthesis of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as multi-targeting kinase inhibitors against EGFR, VEGFR-2, and BRAFV600E. rsc.org These examples demonstrate the potential of the thiazole core, and by extension the this compound scaffold, to be elaborated into complex molecules with multi-targeting capabilities.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-Amino-thiazole-4-carboxamides
Pretubulysin
Ethyl 2-amino-thiazole-4-carboxylate
2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole

Advanced Characterization Techniques in N Methyl 1 Thiazol 4 Yl Methanamine Research

Spectroscopic Analysis in Elucidating Molecular Structure

Spectroscopy is a cornerstone in the structural elucidation of N-Methyl-1-(thiazol-4-yl)methanamine, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons on the thiazole (B1198619) ring, the methylene (B1212753) bridge, the N-methyl group, and the N-H proton. Based on data from analogous thiazole derivatives, the characteristic chemical shifts can be predicted. nih.govresearchgate.netmdpi.com For instance, the protons on the thiazole ring typically appear in the aromatic region of the spectrum. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Each carbon in the thiazole ring, the methylene group, and the methyl group is expected to produce a distinct signal. nih.govresearchgate.net The chemical shifts provide insight into the electronic environment of each carbon atom.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to confirm the connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, while an HSQC spectrum would link each proton to its directly attached carbon atom, solidifying the structural assignment.

Predicted NMR Data for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Thiazole C2-H ~8.7 - 8.9 ~150 - 153
Thiazole C5-H ~7.2 - 7.4 ~115 - 118
Methylene (-CH₂-) ~3.8 - 4.0 ~45 - 50
N-Methyl (-CH₃) ~2.4 - 2.6 ~35 - 38
N-H Variable N/A

Note: Predicted values are based on typical shifts for similar structural motifs and may vary depending on solvent and experimental conditions.

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The compound has a molecular formula of C₅H₈N₂S, corresponding to a molecular weight of approximately 128.20 g/mol . bldpharm.comsinfoochem.com

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 128. The fragmentation of this ion can provide valuable structural confirmation. Common fragmentation pathways for amines and heterocyclic compounds include α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. nih.govmiamioh.edu

Plausible Fragmentation Pathways:

α-cleavage: Loss of a hydrogen radical from the methylene group to form a stable iminium ion is a likely fragmentation.

Ring Cleavage: The thiazole ring can undergo fragmentation, although this is often less favorable than side-chain cleavages.

Loss of Side Chain: Cleavage of the bond between the thiazole ring and the aminomethyl side chain would result in a fragment corresponding to the thiazole ring (m/z 84) and a fragment for the methylaminomethyl radical.

The fragmentation pattern helps to piece together the molecular structure, confirming the presence of the thiazole core and the N-methylmethanamine substituent. arkat-usa.orgresearchgate.netkobv.de

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The IR spectrum of a thiazole derivative typically displays a series of characteristic absorption bands. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Characteristic IR Absorption Bands for this compound

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹)
Amine N-H Stretch 3300 - 3500 (weak to medium)
Aromatic C-H C-H Stretch 3000 - 3100
Aliphatic C-H C-H Stretch 2850 - 2960
Thiazole Ring C=N Stretch 1500 - 1600
Thiazole Ring C=C Stretch 1400 - 1500
Methylene CH₂ Bend ~1465

The presence of a band in the N-H stretching region confirms the secondary amine, while bands in the 3000-3100 cm⁻¹ range are indicative of the C-H bonds on the thiazole ring. rsc.org The stretching vibrations of the C=N and C=C bonds within the thiazole ring are also key identifiers. cdnsciencepub.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a compound in its solid, crystalline state. This technique can precisely determine the three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions. mdpi.com

While the specific crystal structure of this compound is not widely published, analysis of related thiazole derivatives demonstrates the power of this method. nih.govnih.govrsc.orgjyu.fi If suitable crystals of the compound or its salts (e.g., a hydrochloride salt) were obtained, X-ray diffraction analysis would confirm the planarity of the thiazole ring and the geometry of the side chain. Furthermore, it would reveal details about the crystal packing, such as hydrogen bonding involving the secondary amine, which influences the material's bulk properties.

Chromatographic Methods for Purity and Isolation (e.g., Column Chromatography, Flash Chromatography)

Chromatographic techniques are essential for the purification and purity assessment of this compound. Given the basic nature of the amine group, special considerations are often required.

Column and Flash Chromatography: These are standard methods for purifying the compound after synthesis. Due to the basicity of the amine, which can lead to strong, sometimes irreversible, binding to standard acidic silica (B1680970) gel, modifications to the chromatographic system are often necessary. biotage.com This can involve using a different stationary phase, such as alumina (B75360) or amine-functionalized silica, or adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the mobile phase (eluent). biotage.com This neutralizes the acidic sites on the silica, preventing peak tailing and improving recovery.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to assess the final purity of the compound and for analytical quantification. bldpharm.com Reversed-phase HPLC, using a C18 column, is commonly employed. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to control the pH and improve peak shape. d-nb.infobiotage.com For basic compounds like this, adding a modifier such as formic acid or trifluoroacetic acid to the mobile phase can protonate the amine, leading to sharper, more symmetrical peaks.

Electrochemical Characterization in Mechanistic Studies

Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be used to investigate the redox properties of this compound. These techniques probe the compound's ability to be oxidized or reduced, providing insights into its electronic structure and potential involvement in electron-transfer reactions.

Studies on other thiazole-containing molecules have shown that the thiazole ring can be electrochemically active. researchgate.netresearchgate.net By applying a varying potential to a solution of the compound, one can determine its oxidation and reduction potentials. This information is valuable in mechanistic studies, for example, to understand how the compound might interact with biological systems or participate in synthetic reactions that involve redox steps. The electrochemical behavior would be influenced by the substituents on the thiazole ring and could be used to compare the electronic properties of a series of related derivatives.

Q & A

Q. What are the established synthetic routes for N-Methyl-1-(thiazol-4-yl)methanamine, and what key reaction parameters influence yield?

The compound is typically synthesized via alkylation or nucleophilic substitution. For example, thiazole derivatives can react with methylamine under basic conditions, with temperature (50–80°C) and solvent polarity (e.g., DMF or THF) critically affecting yield. Purification often involves chromatography or recrystallization .

Q. What analytical techniques are essential for structural confirmation and purity assessment?

Nuclear Magnetic Resonance (NMR, especially 1^1H and 13^13C) and Mass Spectrometry (MS) are standard for structural elucidation. High-Performance Liquid Chromatography (HPLC) with UV detection is used for purity analysis (>95% purity thresholds) .

Q. What biological activities are reported for this compound in academic studies?

It has shown binding affinity to riboswitches (e.g., TPP riboswitch analogs) and potential apoptotic activity in cancer cells, possibly via mitochondrial pathway modulation. These findings are based on in vitro assays and molecular docking studies .

Q. What are the recommended storage conditions to ensure compound stability?

Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Light-sensitive batches require amber vials .

Q. Which functional groups in this compound are reactive under common laboratory conditions?

The thiazole ring undergoes electrophilic substitution, while the methylamine group participates in Mannich reactions or reductive amination. Reactivity is pH-dependent, with acidic conditions favoring protonation of the amine .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve >95% purity in large-scale synthesis?

Continuous flow reactors improve mixing and heat transfer, reducing side products. Post-synthesis, gradient elution in flash chromatography (e.g., hexane/ethyl acetate) enhances separation efficiency. AI-driven retrosynthesis tools (e.g., Pistachio models) predict optimal pathways .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Validate assay conditions (e.g., cell line specificity, ATP levels in viability assays) and confirm target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Reproducing dose-response curves under standardized protocols is critical .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions, while QSAR models quantify substituent effects on binding affinity. Fragment-based drug design (FBDD) identifies optimal functional groups for derivatization .

Q. How can researchers quantify trace impurities (<0.1%) in synthesized batches?

Ultra-HPLC (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS provides high-resolution impurity profiling. Stability-indicating methods (e.g., forced degradation under acidic/oxidizing conditions) validate specificity .

Q. What experimental approaches elucidate the compound’s mechanism of action in cancer cells?

Transcriptomic profiling (RNA-seq) identifies dysregulated pathways, while flow cytometry detects apoptosis markers (e.g., Annexin V). Mitochondrial membrane potential assays (JC-1 dye) and ROS measurements link activity to oxidative stress .

Q. How does the compound’s thiazole ring influence its metabolic stability in pharmacokinetic studies?

Microsomal stability assays (e.g., liver microsomes) assess CYP450-mediated oxidation. Deuterium labeling at metabolically vulnerable sites (e.g., methyl groups) enhances half-life, as shown in analogous thiazole derivatives .

Q. What strategies enable its use as a building block in diversity-oriented synthesis (DOS)?

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties, while Suzuki-Miyaura cross-coupling adds aryl/heteroaryl groups. Solid-phase synthesis facilitates rapid library generation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.